![molecular formula C9H16N2O4Pt B12876832 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69651-36-1](/img/structure/B12876832.png)
(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based coordination compound. It is known for its significant applications in the field of medicinal chemistry, particularly in cancer treatment. This compound is a derivative of oxaliplatin, which is widely used in chemotherapy for colorectal cancer. The unique structure of this compound allows it to interact with DNA, leading to its antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of platinum(II) chloride with (1R,2R)-cyclohexanediamine to form a platinum(II) complex. This complex is then reacted with oxalic acid to yield the final product. The reaction conditions typically involve the use of aqueous solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is designed to be efficient and cost-effective, ensuring a high yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The compound can undergo ligand substitution reactions where the ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments. These products have distinct chemical and physical properties, making them useful for different applications .
Applications De Recherche Scientifique
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA, which is crucial for understanding its antitumor properties.
Medicine: It is used in chemotherapy for treating colorectal cancer and is being investigated for its potential in treating other types of cancer.
Mécanisme D'action
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its interaction with DNA. The compound forms cross-links with DNA, preventing the replication and transcription processes. This leads to the inhibition of cancer cell growth and induces apoptosis. The molecular targets include the DNA double helix, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaliplatin: A widely used chemotherapy drug with a similar structure and mechanism of action.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand environment but similar DNA interaction properties.
Carboplatin: A platinum-based drug with a different set of ligands, used in chemotherapy.
Uniqueness
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is unique due to its specific ligand environment, which enhances its stability and reduces side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .
Propriétés
Numéro CAS |
69651-36-1 |
|---|---|
Formule moléculaire |
C9H16N2O4Pt |
Poids moléculaire |
411.32 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clé InChI |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




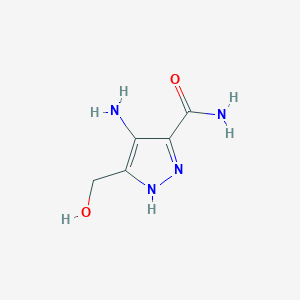

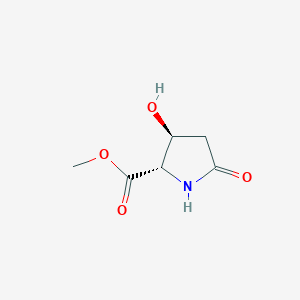


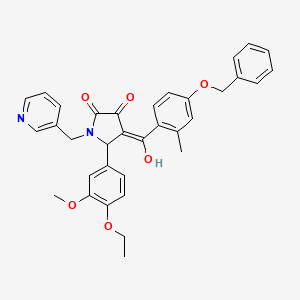
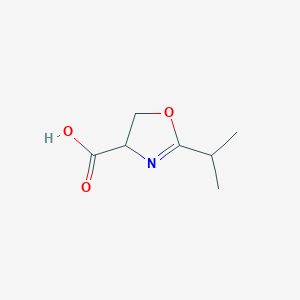
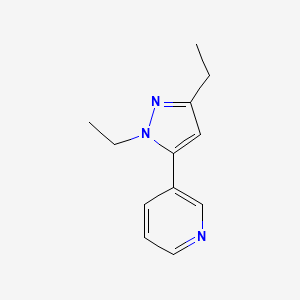
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
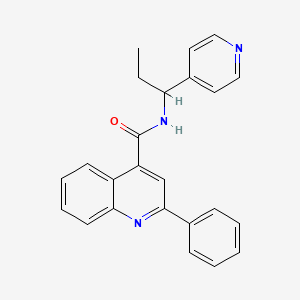
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
